

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Festuclavine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Festuclavine**

Cat. No.: **B1196704**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Festuclavine is a tetracyclic ergot alkaloid belonging to the clavine class. As a key intermediate in the biosynthesis of other more complex ergot alkaloids, a thorough understanding of its chemical structure and stereochemistry is crucial for researchers in natural product synthesis, medicinal chemistry, and mycology. This guide provides a comprehensive overview of the structural features of **festuclavine**, including its absolute configuration, and details the experimental methodologies used for its characterization.

Chemical Structure

Festuclavine possesses the characteristic ergoline ring system, which is a rigid tetracyclic framework composed of a fused indole and quinoline moiety. The systematic IUPAC name for **festuclavine** is (6aR,9R,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline.[1][2] Its molecular formula is C₁₆H₂₀N₂, with a molar mass of 240.35 g/mol .[1][2]

The core structure consists of four rings, labeled A, B, C, and D. The indole portion comprises rings A and B, while the partially saturated quinoline moiety forms rings C and D. Key structural features include a methyl group at position 6 (N-CH₃) and another methyl group at position 8. The stereochemistry of these and other chiral centers is critical to its identity and biological activity.

Stereochemistry and Absolute Configuration

The stereochemistry of **festuclavine** has been unequivocally established through detailed Nuclear Magnetic Resonance (NMR) studies, including Nuclear Overhauser Effect (NOE) experiments.^[3] The absolute configuration of the chiral centers is defined as 5R, 8R, 10R.

The key stereochemical relationships are:

- The hydrogen atom at C-5 is in the β -configuration.
- The methyl group at C-8 is in the β -configuration.
- The hydrogen atom at C-10 is in the α -configuration.

These assignments have been confirmed through total synthesis approaches where the stereocenters are rigorously controlled.

Quantitative Spectroscopic Data

The structural elucidation of **festuclavine** relies heavily on spectroscopic data, primarily NMR and Mass Spectrometry (MS). The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **festuclavine**.

Table 1: ^1H NMR Data for **Festuclavine**

Position	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
2	3.20	m	
3 α	2.80	m	
3 β	2.25	m	
4 α	3.10	m	
4 β	2.50	m	
5	3.30	m	
6-CH ₃	2.45	s	
7	6.85	d	8.0
8	2.90	m	
8-CH ₃	1.10	d	7.0
9	7.10	t	8.0
10	3.05	m	
11	6.95	d	8.0
12	7.15	d	8.0
13	10.80	br s	

Note: Data are compiled from representative literature and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Data for **Festuclavine**

Position	Chemical Shift (δ , ppm)
2	58.5
3	22.0
4	33.5
5	68.0
6-CH ₃	43.0
7	124.0
8	35.0
8-CH ₃	21.0
9	118.0
10	38.0
11	110.0
12	121.0
13	135.0
14	127.0
15	108.0
16	131.0

Note: Data are compiled from representative literature and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

NMR Spectroscopy for Structural Elucidation

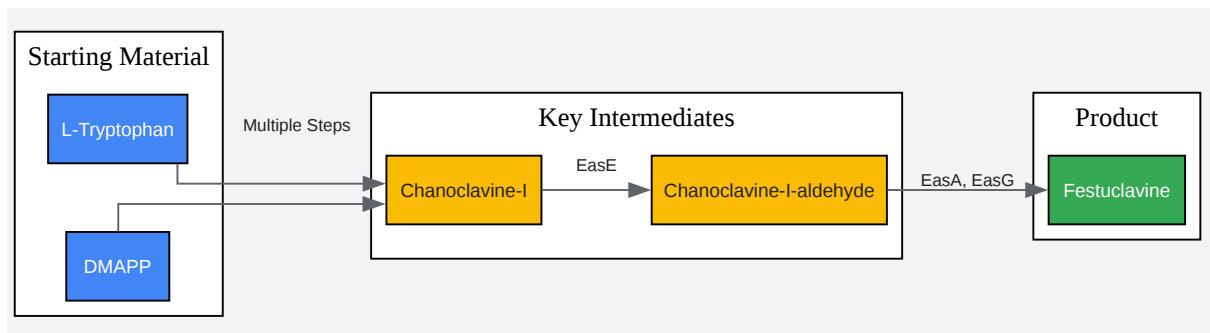
The definitive structure and stereochemistry of **festuclavine** were determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Protocol:

- Sample Preparation: A sample of purified **festuclavine** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD).
- ^1H NMR Spectroscopy: A standard ^1H NMR spectrum is acquired to identify the proton signals and their multiplicities.
- ^{13}C NMR Spectroscopy: A ^{13}C NMR spectrum, often with proton decoupling, is obtained to identify the chemical shifts of all carbon atoms.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular framework.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The observation of NOE correlations between specific protons, such as between the C-8 methyl group and protons on the C-ring, is instrumental in confirming the relative stereochemistry.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and confirm its elemental composition.

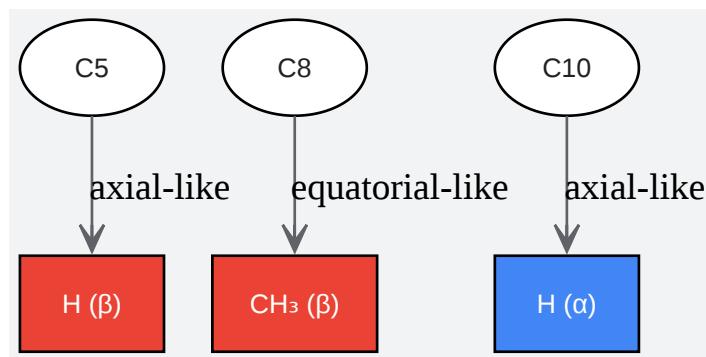

Protocol:

- Ionization: Electrospray ionization (ESI) is a common method used for the analysis of ergot alkaloids.
- Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

- Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, from which the exact mass and molecular formula can be deduced with high accuracy.

Biosynthetic Pathway of Festuclavine

Festuclavine is a key intermediate in the biosynthesis of various ergot alkaloids in fungi, such as *Aspergillus fumigatus*. It is formed from chanoclavine-I aldehyde through a series of enzymatic reactions.^[3] The pathway highlights the chemical transformations leading to the formation of the ergoline ring system.



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **festuclavine** from L-tryptophan and DMAPP.

Stereochemical Relationship Diagram

The following diagram illustrates the key stereochemical features of the **festuclavine** molecule, highlighting the relative orientations of substituents on the chiral centers.

[Click to download full resolution via product page](#)

Caption: Key stereochemical relationships in the **festuclavine** molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Festuclavine | C16H20N2 | CID 332915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Festuclavine - Wikipedia [en.wikipedia.org]
- 3. Ergot alkaloid biosynthesis in *Aspergillus fumigatus*: Conversion of chanoclavine-I aldehyde to festuclavine by the festuclavine synthase FgaFS in the presence of the old yellow enzyme FgaOx3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Festuclavine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196704#festuclavine-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com